molecular formula C19H18N4O2S B2424785 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034513-79-4

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2424785
CAS No.: 2034513-79-4
M. Wt: 366.44
InChI Key: DEEWNVULLCPRQZ-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic molecule characterized by its unique structural elements, which include a furan ring, a pyrazole ring, and a benzothiazole ring. These functional groups provide the compound with distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Synthetic Routes and Reaction Conditions

  • Synthesis of Intermediate Compounds

    • Step 1: : Furan-2-carboxylic acid reacts with hydrazine hydrate to form furan-2-carbohydrazide.

    • Step 2: : Furan-2-carbohydrazide is treated with acetylacetone to yield 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole.

  • Formation of the Final Product

    • Step 3: : The 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole undergoes an alkylation reaction with 2-(bromoethyl)benzo[d]thiazole-2-carboxamide under basic conditions to form this compound.

Industrial Production Methods

  • In an industrial setting, large-scale reactors and optimized reaction conditions are used to maximize yield and purity. Reactions are often conducted under inert atmospheres and at controlled temperatures.

Types of Reactions

  • Oxidation: : The furan ring can be oxidized to produce corresponding furan derivatives.

  • Reduction: : The pyrazole ring can be reduced to form dihydropyrazoles.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the rings.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate.

  • Reducing agents like sodium borohydride.

  • Substitution reactions often use halogenating agents and strong bases.

Major Products

  • Oxidation can yield furan-2-carboxylic acid derivatives.

  • Reduction can yield reduced pyrazole derivatives.

  • Substitution products depend on the specific reagents used.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is utilized in various domains:

Chemistry: : As an intermediate in the synthesis of more complex molecules.

Biology: : Investigated for its potential as a bioactive compound due to its unique ring systems.

Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry: : Used as a precursor in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets

  • Enzymes involved in metabolic pathways.

  • Receptors on cell membranes.

  • DNA or RNA, affecting gene expression.

Pathways Involved

  • Inhibition of enzymatic activity.

  • Modulation of signal transduction pathways.

  • Induction or repression of gene expression.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of functional groups, which imparts distinct properties.

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide.

  • N-(2-(4-(pyridin-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide.

  • N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzothiazole.

Each of these compounds shares some structural similarities but differs in specific functional groups, leading to varied chemical reactivity and biological activity.

There you go—a deep dive into this fascinating compound. Anything else you'd like to know or explore?

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-12-17(15-7-5-11-25-15)13(2)23(22-12)10-9-20-18(24)19-21-14-6-3-4-8-16(14)26-19/h3-8,11H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEWNVULLCPRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=NC3=CC=CC=C3S2)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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